

Diacetamide Thermochemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diacetamide**

Cat. No.: **B036884**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the available thermochemical data for **diacetamide** ($C_4H \neq NO_2$), a compound of interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of quantitative data, experimental methodologies, and key thermodynamic relationships.

Core Thermochemical Data

The thermochemical properties of **diacetamide** are crucial for understanding its stability, reactivity, and energy profile in chemical transformations. The following tables summarize the key quantitative data available in the literature.

Table 1: Standard Enthalpy of Formation of **Diacetamide**

Thermochemical Parameter	Value (kJ/mol)
Standard Enthalpy of Hydrolysis (Δ_rH°)	-18.1 \pm 0.2 ^[1]
Calculated Standard Enthalpy of Formation of solid Diacetamide (Δ_fH°)	-450.0 \pm 0.5

Note: The standard enthalpy of formation of **diacetamide** was calculated based on its enthalpy of hydrolysis and the standard enthalpies of formation of the reaction products and reactants.

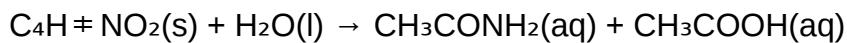
Table 2: Phase Change Enthalpies of **Diacetamide**

Thermochemical Parameter	Value (kJ/mol)
Enthalpy of Sublimation ($\Delta_{\text{subH}}^{\circ}$)	73.2 \pm 0.8[2]
Enthalpy of Vaporization (Δ_{vapH})	59.7 at 383 K[2]

Table 3: Ancillary Thermochemical Data Used in Calculations

Compound	State	Standard Enthalpy of Formation ($\Delta_{\text{fH}}^{\circ}$) (kJ/mol)
Water	liquid	-285.83
Acetic Acid	aqueous	-486.01
Acetamide	solid	-238.1
Acetamide	aqueous	-224.2

Due to the limited availability of direct experimental data in publicly accessible literature, values for the standard enthalpy of combustion, standard molar entropy, and molar heat capacity for **diacetamide** could not be included in this guide.

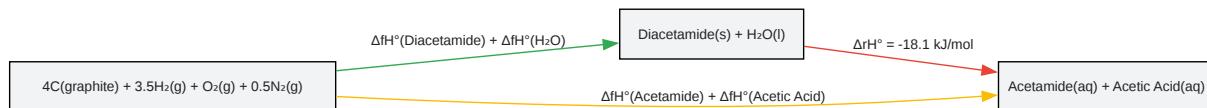

Experimental Protocols

While the full experimental details from the original seminal works by Wadso and Hill and Wadso were not accessible for this review, a general methodology for the key experiments is outlined below.

Determination of the Enthalpy of Hydrolysis by Reaction Calorimetry

The enthalpy of hydrolysis of **diacetamide** was determined using reaction calorimetry. This technique measures the heat change accompanying a chemical reaction.

Reaction:



General Protocol:

- A known mass of solid **diacetamide** is introduced into a calorimeter containing a specific volume of water.
- The calorimeter is a thermally insulated vessel designed to minimize heat exchange with the surroundings.
- The temperature of the water is monitored precisely before and after the introduction of the **diacetamide**.
- The hydrolysis reaction is initiated, and the change in temperature is recorded until the reaction is complete and thermal equilibrium is reached.
- The heat absorbed or released by the reaction (q) is calculated using the formula: $q = m \times c \times \Delta T$ where:
 - m is the total mass of the solution.
 - c is the specific heat capacity of the solution.
 - ΔT is the change in temperature.
- The enthalpy of hydrolysis (ΔrH°) is then determined by dividing the heat of reaction by the number of moles of **diacetamide** used.

Thermodynamic Relationships and Calculations

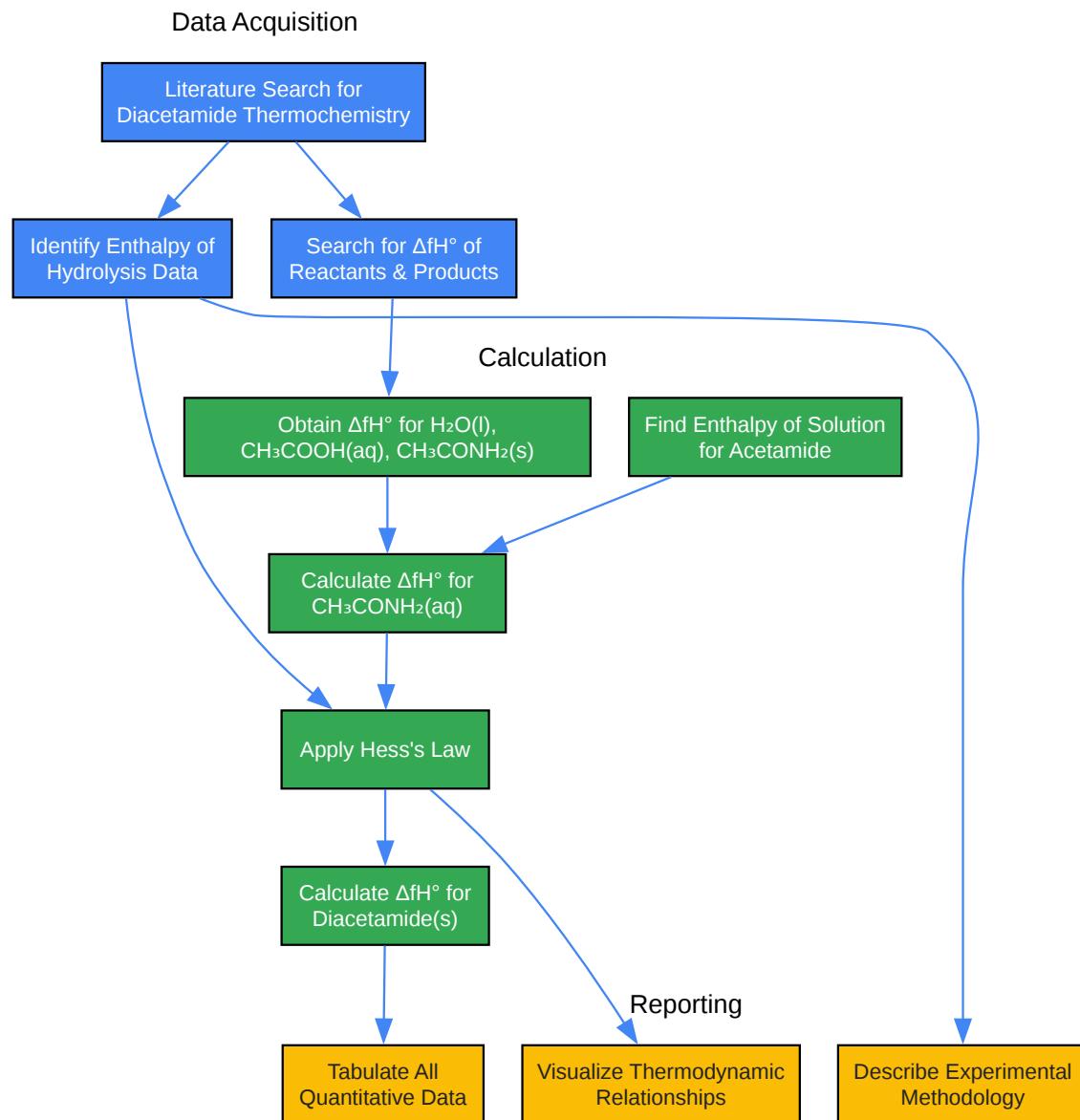
The standard enthalpy of formation of **diacetamide** can be derived from its enthalpy of hydrolysis using Hess's Law. This fundamental principle of thermochemistry states that the total enthalpy change for a reaction is independent of the pathway taken.

[Click to download full resolution via product page](#)

Caption: Thermochemical cycle for the hydrolysis of **diacetamide**.

Calculation of the Standard Enthalpy of Formation of **Diacetamide**:

The enthalpy of reaction (ΔrH°) is related to the standard enthalpies of formation (ΔfH°) of the products and reactants by the following equation:


$$\Delta rH^\circ = [\Delta fH^\circ(\text{Acetamide(aq)}) + \Delta fH^\circ(\text{Acetic Acid(aq)})] - [\Delta fH^\circ(\text{Diacetamide(s)}) + \Delta fH^\circ(\text{H}_2\text{O(l)})]$$

To calculate the standard enthalpy of formation of aqueous acetamide, the enthalpy of formation of solid acetamide and its enthalpy of solution are required.

By rearranging the equation and substituting the known values, the standard enthalpy of formation of solid **diacetamide** is calculated to be $-450.0 \pm 0.5 \text{ kJ/mol}$.

Logical Workflow for Data Determination

The process of determining the thermochemical properties of **diacetamide**, particularly when direct experimental values are scarce, follows a logical progression.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **diacetamide**'s thermochemical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diacetamide [webbook.nist.gov]
- To cite this document: BenchChem. [Diacetamide Thermochemistry: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b036884#diacetamide-reaction-thermochemistry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com